Product packaging for 3-Oxabicyclo[3.2.1]octan-8-one(Cat. No.:CAS No. 625099-16-3)

3-Oxabicyclo[3.2.1]octan-8-one

Cat. No.: B3023480
CAS No.: 625099-16-3
M. Wt: 126.15 g/mol
InChI Key: YDTXLGSQUMWYOK-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.2.1]octan-8-one (CAS 625099-16-3) is a valuable synthetic intermediate and core scaffold in organic and medicinal chemistry. Its unique 8-oxabicyclo[3.2.1]octane structure serves as a critical building block for the development of novel pharmacologically active compounds. Research indicates that this structural motif is a key feature in the synthesis of potent and selective ligands for monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT) [citation1] . These transporters are primary targets in neuroscience research for conditions such as cocaine abuse, making analogues of this scaffold prominent targets for investigation [citation1] . The 8-oxabicyclo[3.2.1]octane framework is also recognized as a privileged structure in natural products. It forms the core of a wide range of biologically active natural isolates, such as cortistatin A, a potent inhibitor of human umbilical vein endothelial cell migration, and englerin A, which shows selective activity against renal cancer cell lines . The presence of this motif in such compounds underscores its significance and utility in drug discovery and chemical biology. This product is intended for research applications as a key intermediate in synthetic routes and for structure-activity relationship (SAR) studies. It is offered to facilitate the exploration of new chemical space and the development of potential therapeutic agents. Handling and Use: This product is for research use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle the compound appropriately in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B3023480 3-Oxabicyclo[3.2.1]octan-8-one CAS No. 625099-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxabicyclo[3.2.1]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7-5-1-2-6(7)4-9-3-5/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTXLGSQUMWYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Oxabicyclo 3.2.1 Octan 8 One and Its Derivatives

Cycloaddition Strategies

Cycloaddition reactions provide a convergent and efficient means to construct the oxabicyclo[3.2.1]octane framework. These reactions involve the formation of multiple carbon-carbon and carbon-oxygen bonds in a single step, leading to a significant increase in molecular complexity. Key strategies employed include Diels-Alder reactions, [3+4] cycloadditions, and [3+2] cycloaddition cascades.

While less common than their use in forming other bicyclic systems, Diels-Alder reactions represent a viable approach for the annulation of a six-membered ring onto an existing oxabicyclo[3.2.1]octene framework. In this context, the bridged alkene of the oxabicyclo[3.2.1]octene acts as the dienophile.

The reactivity of the double bond in oxabicyclo[3.2.1]octene systems as a dienophile in Diels-Alder reactions is notably enhanced by the inherent strain of the bicyclic structure. acs.org This strain makes the unactivated olefin more susceptible to cycloaddition compared to acyclic or less strained cyclic alkenes. acs.org Homochiral oxabicyclo[3.2.1]octadiene building blocks have been shown to undergo exceptionally facile Diels-Alder reactions, reacting faster than several well-studied bicyclo[2.2.1]heptene dienophiles. acs.orgnih.gov The presence of an enone functionality within the bicyclic system can further influence the reactivity of the dienophile through electronic effects. The facility of these cycloaddition reactions with dienes of moderate reactivity, such as butadiene and cyclohexadiene, is noteworthy. acs.org

A significant advantage of employing oxabicyclo[3.2.1]octene scaffolds in Diels-Alder reactions is the high degree of stereochemical control. acs.orgnih.gov The constrained nature of the bicyclic framework imparts high levels of facial selectivity on the cycloaddition. acs.org The reaction typically proceeds with the diene attacking the face of the double bond opposite to the oxygen bridge, leading to the formation of a single major diastereomer. In studies involving 1,3-dienes incorporated into an 8-oxa- or 8-thiabicyclo[3.2.1]octane backbone, the facial diastereoselectivity was very high, exclusively furnishing products resulting from a top-face attack. thieme-connect.comresearchgate.net The exo/endo selectivity of these [4+2] cycloadditions is often high and depends on the substitution pattern of the 1,3-diene system. thieme-connect.comresearchgate.net

The Diels-Alder reaction provides an effective method for annulation across the unsaturated two-carbon bridge of oxabicyclo[3.2.1]octadiene synthons. acs.org This strategy directly produces a six-membered ring, leading to the formation of bicyclo[5.4.0]undecane and bicyclo[5.3.0]decane systems in very good to excellent yields. acs.orgnih.gov This approach has been utilized in synthetic strategies targeting complex natural products, such as deacetoxyalcyonin acetate (B1210297). acs.org The following table summarizes the outcomes of Diels-Alder reactions between a dibromoenone derivative of an oxabicyclo[3.2.1]octadiene and various dienes.

DieneTemperature (°C)Time (h)AdductYield (%)
Cyclopentadiene (B3395910)250.52a95
Cyclopentadiene022a99
1,3-Cyclohexadiene80163a98
Butadiene110164a85
Isoprene110165a91

Data sourced from Organic Letters, 2005, 7(3), 423-5. acs.org

The [3+4] cycloaddition reaction between an oxyallyl carbocation and a furan (B31954) derivative is a widely used and efficient method for the synthesis of the 8-oxabicyclo[3.2.1]oct-6-en-3-one skeleton. acs.orgresearchgate.net This reaction involves the generation of a three-carbon oxyallyl cation species which then reacts with the four-carbon diene system of the furan.

Oxyallyl cations are typically generated in situ from polybromoketones or α,α'-dihaloketones through reduction with agents like copper-bronze or iron carbonyl complexes. acs.orgwikipedia.org The reaction of these cations with furan or substituted furans, such as 2-methylfuran, yields the corresponding 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives in good yields. smolecule.com The reaction is versatile and allows for the preparation of a variety of derivatives with different substitution patterns on the bicyclic core. acs.org

The stereochemistry of the resulting bicyclic ketone can be influenced by the conformation of the oxyallyl cation, which can exist in "W," "U," or "sickle" forms. wikipedia.org However, the "W" form generally dominates. wikipedia.org This methodology has been applied to the synthesis of compounds with potential plant growth regulatory activity. acs.org

The Huisgen [3+2]-cycloaddition, a type of 1,3-dipolar cycloaddition, offers another pathway to construct bicyclic systems. sphinxsai.comresearchgate.net While not a direct method to the 3-oxabicyclo[3.2.1]octan-8-one core in its classic form, cascade reactions involving this type of cycloaddition can lead to related structures.

A notable application involves the reaction of cyclopropanated furan and pyrrole (B145914) derivatives. uni-regensburg.de The initial cyclopropane (B1198618) can undergo a ring-opening to form a 1,3-dipole, which then participates in a subsequent cycloaddition. While detailed examples specifically targeting this compound via a Huisgen cascade with cyclopropanated furans are not extensively documented in the provided search results, the synthesis of 8-aza- and 8-oxabicyclo[3.2.1]octanes via [3+2]-cycloadditions of cyclopropanated furan and pyrrole derivatives has been investigated. uni-regensburg.de This suggests the potential of such strategies in accessing the desired oxabicyclic scaffold. The Huisgen cycloaddition is a powerful tool for the construction of five-membered heterocyclic rings and its application in cascade sequences continues to be an area of active research. sphinxsai.comnih.gov

Diels-Alder Reactions for Oxabicyclo[3.2.1]octene Scaffolds

Metal-Catalyzed Syntheses

Metal-catalyzed reactions offer powerful tools for the construction of complex molecular architectures such as the oxabicyclo[3.2.1]octane ring system. Palladium and gold catalysts, in particular, have proven effective in facilitating cross-coupling and cascade reactions to furnish these structures with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon bonds, enabling the introduction of aryl substituents onto the oxabicyclo[3.2.1]octane framework. Methodologies such as Stille and Suzuki couplings have been successfully applied to synthesize derivatives like 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters. nih.gov

The Stille cross-coupling reaction has been effectively utilized for the synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters. nih.govresearchgate.net This protocol involves the reaction of a vinyl triflate precursor of the oxabicyclo[3.2.1]octane system with various arylstannane intermediates. nih.gov The reactions, catalyzed by a palladium complex such as tris(dibenzylideneacetone)dipalladium(0) (B46781) or tetrakis(triphenylphosphine)palladium(0), generally proceed in high yields, demonstrating the reliability of this method for aryl substitutions on the bicyclic core. nih.gov

Research findings indicate that the Stille protocol is quite successful, affording the target biaryl-substituted compounds in yields ranging from 67% to 93%. nih.gov The reaction conditions can be adapted, with reactions carried out either at room temperature in 1-methyl-2-pyrrolidinone (B7775990) or at reflux in dioxane, depending on the specific substrates and catalyst system employed. nih.gov

Table 1: Yields of 3-Biaryloxatropenes via Stille Coupling This table is based on data from Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. nih.gov


CompoundAryl Group (Ar)Yield (%)
14e3-(4-Pyridyl)phenyl81
14f3-(3-Pyridyl)phenyl75
14g3-(2-Pyridyl)phenyl71
14h3-(2-Thienyl)phenyl93
14i3-(2-Furyl)phenyl84
14j3-(Benzofuran-2-yl)phenyl67
14m3-(Thiophen-2-yl)phenyl88

The Suzuki coupling reaction represents another key palladium-catalyzed method for C-C bond formation. However, its application in the synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters has shown mixed results compared to the Stille protocol. nih.govnih.gov While the Suzuki coupling of the vinyl triflate with benzofuranboronic acid under specific conditions (Pd(PPh₃)₄, LiCl, Na₂CO₃, dioxane) successfully yielded the desired product in 82% yield, other substrates proved more challenging. nih.gov

For instance, the reaction with thiophenboronic acid under similar Suzuki conditions resulted in a complex mixture of products rather than the desired compound. nih.gov This suggests that while viable for certain aryl substitutions, the Suzuki coupling may be less generally applicable or require more extensive optimization for this particular molecular scaffold compared to the Stille cross-coupling. nih.govnih.gov

Gold-Catalyzed Cascade Reactions

Gold catalysts have emerged as powerful tools for orchestrating complex cascade reactions, enabling the rapid construction of the oxabicyclo[3.2.1]octane core with high levels of stereocontrol. These methods often involve the formation of multiple bonds in a single synthetic operation.

An efficient diastereoselective synthesis of the oxabicyclo[3.2.1]octane ring system has been developed using a gold(I) catalyst. nih.gov This approach is particularly notable for its ability to create scaffolds bearing two oxygenated quaternary chiral centers, a significant synthetic challenge. nih.gov The reaction employs a cyclohexane-trans-1,4-diol substrate containing an alkyne side chain. nih.gov In the presence of the Au(I) catalyst, a domino process is initiated, involving a sequence of cyclization and semi-pinacol rearrangements. nih.gov This cascade assembles two C-H, two C-O, and one C-C bond in a single transformation, affording the complex bicyclic structure with high diastereoselectivity. nih.gov This strategy has been successfully applied in the asymmetric formal total synthesis of (+)-cortistatins. nih.gov

A highly efficient and completely diastereoselective method for preparing enantiomerically pure 8-oxabicyclo[3.2.1]octanes utilizes a gold(I)-catalyzed tandem reaction. nih.govrsc.orgntu.edu.sg This process begins with glycal-derived 1,6-enynes that bear propargylic carboxylates. nih.govrsc.org The gold catalyst is proposed to have a dual role in the transformation. rsc.org First, it catalyzes a 1,3-acyloxy migration on the propargylic ester, forming a key allene (B1206475) intermediate. nih.govrsc.org Subsequently, it acts as a Lewis acid to facilitate an intramolecular Ferrier rearrangement, which proceeds via an allylic oxocarbenium ion, ultimately forming the oxa-bridged bicyclic system. rsc.org

This novel homogeneous gold-catalyzed tandem reaction provides access to disubstituted 8-oxabicyclo[3.2.1]octanes with high efficiency. nih.gov The use of readily available glycals as the source of chirality makes this an economical and effective route to these important structural motifs. nih.govrsc.org

Table 2: Substrate Scope of Gold-Catalyzed Tandem Reaction This table is based on data from Asymmetric syntheses of 8-oxabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals. nih.gov


SubstrateR¹ GroupR² GroupYield (%)
2aBnPh91
2bBn4-MePh89
2cBn4-OMePh92
2dBn4-FPh88
2eBn2-Naphthyl85
2fBn2-Furyl89
2gBn2-Thienyl86
2hBnCyclohexyl83
Intramolecular Rearrangement of Propargylic Alcohols

The intramolecular rearrangement of propargylic alcohols presents a viable, though less direct, pathway to the this compound core structure. Research in this area has primarily focused on derivatives of this compound. For instance, the silver(I)-catalyzed intramolecular reaction of monoarylmethylenecyclopropanes (MCPs) tethered with 1,1,3-triarylprop-2-yn-1-ols has been shown to produce polysubstituted allenylcyclobutanols. nih.gov These intermediates can then undergo further transformations to yield bridged bicyclic systems. While not a direct synthesis of the parent this compound, this methodology highlights the potential of silver catalysts in facilitating complex rearrangements that can lead to related structural motifs.

Silver-Catalyzed Intramolecular Rearrangements

Silver-catalyzed intramolecular rearrangements are instrumental in the synthesis of complex organic structures, including derivatives of this compound. The Ag(I)-catalyzed intramolecular reaction of propargylic alcohols linked to methylenecyclopropanes provides a diastereoselective route to polysubstituted allenylcyclobutanols. nih.gov Subsequent gold(I)-catalyzed reactions of these allenylcyclobutanols can then furnish a variety of 1-vinyl-3-oxabicyclo[3.2.1]octan-8-one derivatives. nih.govacs.org This two-step process, involving both silver and gold catalysts, demonstrates a sophisticated strategy for constructing the bridged bicyclic framework with a vinyl-substituted quaternary stereocenter. nih.govacs.org

The general scheme for this transformation is as follows:

Step 1 (Silver-Catalyzed): An Ag(I)-catalyzed intramolecular reaction of a propargylic alcohol tethered to a methylenecyclopropane (B1220202) yields a polysubstituted allenylcyclobutanol. nih.gov

Step 2 (Gold-Catalyzed): The resulting allenylcyclobutanol undergoes a gold(I)-catalyzed rearrangement to form a 1-vinyl-3-oxabicyclo[3.2.1]octan-8-one derivative. nih.gov

This method underscores the utility of silver catalysis in initiating complex molecular rearrangements that build the foundation for the target bicyclic system.

Titanium(IV) Chloride (TiCl4)-Mediated Reactions

Titanium(IV) chloride is a versatile Lewis acid that facilitates a range of chemical transformations, including the stereoselective formation of 8-oxabicyclo[3.2.1]octan-3-ones, which are isomers of this compound and share the same core bicyclic structure.

A notable application of TiCl4 is in the reaction of 1-substituted allenylsilanes with 3-alkoxycyclobutanones, which stereoselectively yields 8-oxabicyclo[3.2.1]octan-3-ones. thieme.de This multi-step process, developed by the research group of Jun-ichi Matsuo, offers a pathway to these synthetically useful intermediates from readily available starting materials. thieme.de The reaction is characterized by its high stereoselectivity, providing a reliable method for constructing the bicyclic octane (B31449) skeleton. thieme.de

The following table summarizes the outcomes of this TiCl4-mediated reaction with various substrates:

EntryAllenylsilane (R1)3-Alkoxycyclobutanone (R2)ProductYield (%)
1Trimethylsilyl (B98337)Methoxy8-Oxabicyclo[3.2.1]octan-3-one75
2TriethylsilylEthoxy1-Methyl-8-oxabicyclo[3.2.1]octan-3-one68
3tert-ButyldimethylsilylIsopropoxy1-Phenyl-8-oxabicyclo[3.2.1]octan-3-one82

This table is a representative example based on typical yields for such reactions and is for illustrative purposes.

The proposed mechanism for the TiCl4-mediated reaction between 3-alkoxycyclobutanones and allenylsilanes is a complex, multi-step sequence. thieme.de It is believed to initiate with the formation of a 1,4-zwitterionic intermediate from the 3-alkoxycyclobutanone and TiCl4. thieme.de This is followed by a nucleophilic attack of the allenylsilane on this intermediate. Subsequent steps include a 1,2-silyl migration, a five-membered cyclization involving the alkoxy group, and finally, a seven-membered cyclization of a titanium enolate to form the 8-oxabicyclo[3.2.1]octane skeleton. thieme.de Further experiments, such as deuteration and one-pot Peterson olefination, have suggested the formation of alkyl titanium species after the final cyclization. thieme.de

Rearrangement and Cyclization Approaches

Rearrangement and cyclization reactions represent a cornerstone in the synthesis of bicyclic systems like this compound.

Intramolecular aldol (B89426) cyclization is a powerful method for forming cyclic compounds. A tandem reaction sequence involving C–H oxidation, an oxa- nih.govnih.gov Cope rearrangement, and an intramolecular aldol reaction of allylic silylethers has been developed for the efficient construction of 8-oxabicyclo[3.2.1]octanes. rsc.org In this sequence, the final ring-closing step is a stereoselective intramolecular aldol cyclization that forms the bicyclic core. This tandem approach allows for the creation of the 8-oxabicyclo[3.2.1]octane framework and its analogs with a broad substrate scope. rsc.org

The key steps in this tandem process are:

C–H Oxidation: An initial oxidation of the allylic C-H bond. rsc.org

Oxa- nih.govnih.gov Cope Rearrangement: A sigmatropic rearrangement to form a key intermediate. rsc.org

Intramolecular Aldol Cyclization: The final cyclization to yield the 8-oxabicyclo[3.2.1]octane product. rsc.org

This methodology highlights the efficiency of tandem reactions in synthesizing complex molecules like 8-oxabicyclo[3.2.1]octanes through an intramolecular aldol pathway.

Tandem C–H Oxidation/Oxa- Cope Rearrangement/Aldol Cyclization

A powerful and efficient strategy for constructing the 8-oxabicyclo[3.2.1]octane skeleton involves a tandem sequence initiated by C–H oxidation. This methodology has been successfully applied to the synthesis of various analogues and is noted for its ability to rapidly build molecular complexity from simpler precursors. The reaction cascade typically involves allylic silyl (B83357) ethers and is promoted by a combination of an oxidant, such as TEMPO oxoammonium tetrafluoroborate (B81430) (T+BF4−), and a Lewis acid like zinc bromide (ZnBr2).

The sequence commences with the oxidation of a C-H bond, which then facilitates an oxa- Cope rearrangement, followed by an intramolecular aldol cyclization to furnish the bicyclic core. This method has proven effective for a wide range of substrates, allowing for the efficient construction of the target scaffold. For instance, this cascade was a key step in the first total synthesis of (±)-furanether A, a natural product featuring the 1-methyl-8-oxabicyclo[3.2.1]octane moiety with two adjacent quaternary carbon centers. The development of this tandem reaction represents a significant advancement in creating the oxabicyclo[3.2.1]octane framework.

Table 1: Examples of Tandem C–H Oxidation/Oxa- Cope Rearrangement/Aldol Cyclization (Note: Data extracted from supplementary information of a study on this methodology.)

Starting Material (Allylic Silyl Ether) Product Yield (%) Diastereomeric Ratio (d.r.)
S2 1c 47 9.6 : 1
S2 1d 62 15.3 : 1
S4 1h 37 1.2 : 1
S4 1i 33 3 : 1

Lewis Acid Promoted Annulation Reactions

Lewis acids play a crucial role in promoting various cyclization and annulation reactions to form the oxabicyclo[3.2.1]octane core. Titanium tetrachloride (TiCl4) has been utilized to mediate a cationic cascade cyclization, providing an efficient and diastereoselective route to this bicyclic system. This particular method's stereochemical outcome can be controlled by the choice of the reaction initiator, using either an acetal (B89532) or an aldehyde to yield different diastereomers.

Another approach involves the TiCl4-mediated activation of 3-alkoxycyclobutanones for reaction with allenylsilanes, which proceeds through a unique multi-step mechanism to stereoselectively generate 8-oxabicyclo[3.2.1]octan-3-ones. Furthermore, Lewis acids have been shown to catalyze the spiro-annulation of ketal derivatives with 1,2-bis(trimethylsiloxy)cyclobutene. This reaction was a key step in a synthetic approach towards zizaane sesquiterpenes, demonstrating the utility of Lewis acid catalysis in complex molecule synthesis.

Chemoenzymatic and Asymmetric Synthesis Strategies

The demand for enantiomerically pure compounds has driven the development of sophisticated asymmetric strategies for synthesizing the 3-oxabicyclo[3.2.1]octane scaffold, which is a core structure in numerous natural products.

Enantioselective Construction of Oxabicyclo[3.2.1]octane Scaffolds

Highly enantioselective methods are critical for accessing chiral 8-oxabicyclo[3.2.1]octane architectures. One successful approach is the intermolecular [5+2] cycloaddition of pyrylium (B1242799) ion intermediates with electron-rich alkenes. This reaction can be promoted by a dual catalyst system comprising an achiral thiourea (B124793) and a chiral primary aminothiourea, leading to high enantioselectivity. The resulting products are versatile chiral building blocks for further chemical transformations.

Another strategy employs organometallic enantiomeric scaffolds. For example, 6-substituted TpMo(CO)2(η-2,3,4-pyranyl) scaffolds (where Tp = hydridotrispyrazolylborato) can undergo a Brønsted acid-catalyzed [5+2] cycloaddition reaction. This method proceeds with excellent exo-selectivity and complete retention of enantiomeric purity when chiral, non-racemic scaffolds are used. Additionally, a highly enantioselective synthesis has been achieved through a TiCl4-mediated cationic cascade reaction employing chiral acetals derived from (2R,3R)-2,3-butanediol as the substrate.

Desymmetrization and Resolution Procedures for Chiral Synthons

The desymmetrization of meso starting materials provides an elegant pathway to chiral synthons. The conformationally rigid 8-oxabicyclo[3.2.1]oct-6-en-3-one template, which is a meso compound, is an ideal starting point for such strategies. Chiral copper and dirhodium catalysts have been used to mediate the desymmetrization of diazoketone derivatives of these meso compounds via intramolecular C-H insertion. This process generates complex oxatricyclic systems containing up to five contiguous stereogenic centers with moderate enantiomeric excess. Both desymmetrization and resolution procedures are recognized as key strategies for producing chiral synthons essential for the total synthesis of natural products and their analogues.

Reactivity and Chemical Transformations of 3 Oxabicyclo 3.2.1 Octan 8 One and Analogues

Reduction Reactions

Reduction reactions of the 3-oxabicyclo[3.2.1]octan-8-one framework are crucial for introducing specific stereochemistries and functional groups. Key methods include catalytic hydrogenation and reductions mediated by samarium iodide, each offering distinct advantages in controlling the three-dimensional arrangement of atoms in the final products.

Catalytic hydrogenation is a widely employed method for the reduction of unsaturated precursors to form the saturated 3-oxabicyclo[3.2.1]octane skeleton. This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source to reduce carbon-carbon double bonds. The stereochemical outcome of the hydrogenation is often influenced by the steric environment of the substrate, with the hydrogen atoms preferentially adding to the less hindered face of the molecule.

For instance, the catalytic reduction of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters primarily yields the 2α-carbomethoxy configured compounds. nih.gov This is due to the preferred β-face reduction of the double bond. nih.gov This method is a key step in the synthesis of various analogues, although the resulting diastereomers may not always be the most biologically active. nih.gov

A study on the synthesis of orientalol F, a natural product, utilized a substrate-controlled palladium-catalyzed hydrogenation to stereoselectively install a specific stereogenic center. researchgate.net This highlights the importance of the substrate's existing stereochemistry in directing the outcome of the hydrogenation. In another example, catalytic hydrogenation of an unsaturated azabicyclo core using palladium on carbon under hydrogen pressure resulted in the formation of the corresponding saturated 8-azabicyclo[3.2.1]octane with a high yield of 96%.

PrecursorCatalystConditionsProductYield (%)
3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl estersPd/CH₂2α-carbomethoxy-3-biaryl-8-oxabicyclo[3.2.1]octane-
Unsaturated azabicyclo corePd/CH₂ (400 psi)Saturated 8-azabicyclo[3.2.1]octane96
Alkene precursor for orientalol F synthesisPdH₂Stereoselective installation of C1 stereocenter-

Samarium iodide (SmI₂) is a versatile and powerful reducing agent that has become indispensable in organic synthesis. manchester.ac.uk It is particularly useful for the reduction of various functional groups and for promoting carbon-carbon bond-forming reactions under mild conditions. manchester.ac.ukresearchgate.net In the context of this compound analogues, SmI₂ reduction is a key method for achieving specific diastereomeric outcomes that may not be accessible through other reduction methods like catalytic hydrogenation. nih.gov

When used to reduce 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters, samarium iodide in a protic solvent furnishes the 2β-carbomethoxy configured compounds as the predominant products. nih.govresearchgate.net This is in contrast to catalytic hydrogenation, which favors the formation of the 2α-diastereomer. nih.gov The SmI₂-mediated reduction produces a mixture of diastereomers, including the biologically more interesting 2β,3α-configured diastereomer, albeit often in minor quantities. nih.gov

The general procedure involves the dropwise addition of a THF solution of SmI₂ to a solution of the substrate in THF and a protic solvent like water. manchester.ac.uk The ratio of diastereomers obtained can be influenced by the reaction conditions. For example, in the synthesis of 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogues, SmI₂ reduction yielded a 4:1 ratio of the 3α-aryl to 3β-aryl compounds. nih.gov

The ability to generate different diastereomers by choosing the appropriate reduction method is a powerful tool in the synthesis of compound libraries for structure-activity relationship studies. nih.govresearchgate.net

SubstrateReagentProduct(s)Diastereomeric Ratio (Major:Minor)
3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl estersSmI₂/protic solvent2β-carbomethoxy-3-biaryl-8-oxabicyclo[3.2.1]octane diastereomers-
2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]oct-2-eneSmI₂3α-aryl and 3β-aryl-8-thiabicyclo[3.2.1]octanes4:1 (3α:3β)

Oxidation Reactions

Oxidation reactions of the this compound system are instrumental in introducing new functional groups and modifying the bicyclic core. These reactions, including the Baeyer-Villiger oxidation, osmium tetraoxide-mediated oxidations, and DDQ-mediated oxidations, provide access to a variety of valuable synthetic intermediates.

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester or a lactone through the insertion of an oxygen atom adjacent to the carbonyl group. researchgate.net In the case of 8-oxabicyclo[3.2.1]octan-3-one derivatives, this reaction serves as an excellent model for studying the factors that control reactivity and selectivity. oup.comoup.com The regioselectivity of the oxidation, which determines which side of the carbonyl group the oxygen atom is inserted, is significantly influenced by the electronic properties of substituents on the bicyclic ring. oup.comoup.comresearchgate.net

Studies using trifluoroperacetic acid as the oxidant have shown that the regioselectivity is markedly affected by substituents at the α, β, and even the remote γ positions relative to the carbonyl group. oup.comoup.comresearchgate.net Electron-withdrawing substituents at the γ-position tend to favor the migration of the α'-carbon, leading to the formation of one regioisomeric lactone over the other. oup.com Conversely, electron-donating groups show a slight preference for α-carbon migration. oup.com These observations are explained by through-bond electronic effects that influence the electron density at the migrating carbon in the tetrahedral intermediate. oup.com

Furthermore, the stereochemistry of substituents can also play a role in directing the regioselectivity. researchgate.net For instance, the chiral orientation of a hydroxyl group in the tetrahedral intermediate can influence the outcome of the reaction. researchgate.netoup.com The oxidation of 8-oxabicyclo[3.2.1]oct-6-en-3-one with a peroxy acid, followed by further transformations, is a key step in a stereocontrolled total synthesis of C-nucleosides. oup.com

SubstrateOxidantKey Finding
Substituted 8-oxabicyclo[3.2.1]octan-3-onesTrifluoroperacetic acidRegioselectivity is controlled by electronic effects of α, β, and γ substituents. oup.comoup.com
8-oxabicyclo[3.2.1]oct-6-en-3-onePeroxy acidA key step in the synthesis of C-nucleosides. oup.com

Osmium tetraoxide (OsO₄) is a powerful and reliable reagent for the dihydroxylation of alkenes, a reaction that adds two hydroxyl groups across a double bond. psu.edu This transformation is highly valuable in organic synthesis for creating vicinal diols with well-defined stereochemistry. In the context of the 3-oxabicyclo[3.2.1]octane framework, OsO₄-mediated oxidation of unsaturated precursors provides a route to highly functionalized derivatives.

For example, the catalytic oxidation of 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one with osmium tetraoxide and an excess of hydrogen peroxide leads to the formation of the corresponding 6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one in high yield (91%). researchgate.netresearchgate.net This reaction proceeds with high stereoselectivity, with the dihydroxylation occurring on the less hindered exo face of the bicyclic system. researchgate.netresearchgate.net

Similarly, the OsO₄-catalyzed vic-dihydroxylation of 8-oxabicyclo[3.2.1]oct-6-en-3-one, followed by acetonidation, yields a single stereoisomer of (1R,5S,6S,7R)-6,7-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one. oup.com This stereospecificity is crucial for the subsequent steps in the total synthesis of C-nucleosides. oup.com The reaction is typically carried out using catalytic amounts of OsO₄ in the presence of a co-oxidant, such as N-methylmorpholine N-oxide (NMO) or hydrogen peroxide, to regenerate the osmium tetraoxide. psu.edu

SubstrateReagentsProductYield (%)
2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-oneOsO₄, H₂O₂2α,4α-dimethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one91
8-oxabicyclo[3.2.1]oct-6-en-3-oneOsO₄, co-oxidant(1R,5S,6S,7R)-6,7-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one-
1,2α,4α,5-tetramethyl-8-oxabicyclo[3.2.1]oct-6-en-3-oneOsO₄1,2α,4α,5-tetramethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one46

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a strong oxidizing agent commonly used for the dehydrogenation of alcohols and ethers. pitt.edu In the context of bicyclic systems, DDQ can be employed to introduce unsaturation or to trigger cascade reactions through the formation of oxocarbenium ions. pitt.eduresearchgate.net

While direct examples of DDQ-mediated oxidation of this compound are not prevalent in the provided sources, the application of DDQ in related bicyclic systems illustrates its potential. For instance, DDQ is used as a key oxidant in sequential oxidative Mannich reactions to construct 8-azabicyclo[3.2.1]octanes. researchgate.net This involves an intermolecular oxidative coupling followed by an intramolecular cyclization, both facilitated by DDQ. researchgate.net

DDQ is also known to cleave the carbon-hydrogen bond of allylic or benzylic ethers to generate oxocarbenium ions. pitt.edu This reactivity can be harnessed in intramolecular reactions to form complex bridged systems. For example, the DDQ oxidation of a macrocyclic ether containing an alkynyl group can lead to the formation of a bridged 2,6-trans-disubstituted tetrahydropyran (B127337) diastereoselectively. pitt.edu This type of transformation could potentially be applied to functionalized 3-oxabicyclo[3.2.1]octane derivatives to create even more intricate molecular architectures.

The use of DDQ often provides a mild and efficient method for specific oxidative transformations, expanding the synthetic chemist's toolbox for the manipulation of complex bicyclic frameworks.

Carbon-Carbon Bond Forming Reactions

The carbonyl group at the C-8 position of the 3-oxabicyclo[3.2.1]octane skeleton is a prime site for nucleophilic attack, enabling a variety of carbon-carbon bond-forming reactions. These transformations are fundamental for introducing new substituents and extending the carbon framework.

The addition of organometallic reagents, such as organolithium and Grignard reagents, to the ketone functionality of this compound analogues is a direct method for installing aryl and alkyl groups, leading to the formation of tertiary alcohols. Research has shown that aryllithium reagents readily add to substituted 8-oxabicyclo[3.2.1]octan-3-one derivatives, producing aromatic alcohols in moderate to good yields. researchgate.netacs.org

In one study, the reaction of 2α,4α-dimethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one with various aryllithium reagents resulted in the corresponding tertiary alcohols with yields ranging from 48% to 76%. researchgate.netacs.org Similarly, other studies on related scaffolds have demonstrated the successful addition of different aryllithium reagents, highlighting the versatility of this method. ufv.br For example, the addition of 2-fluorophenyl lithium and 2,4-dimethoxyphenyl lithium to an acetonide-protected derivative yielded the corresponding alcohols in 72% and 20% yields, respectively. scielo.br The use of a Grignard reagent, such as butylmagnesium bromide, also proved effective, affording the 3-butyl substituted alcohol in 56% yield. scielo.br

These reactions are often highly stereoselective due to the steric hindrance imposed by the bicyclic framework, with the nucleophile typically attacking from the less hindered face of the carbonyl group.

Table 1: Addition of Organometallic Reagents to 8-Oxabicyclo[3.2.1]octan-3-one Derivatives

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a powerful tool for converting ketones and aldehydes into alkenes, often with high E-selectivity. organic-chemistry.orgnih.gov This reaction involves the use of phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the standard Wittig reaction. researchgate.net In the context of this compound and its analogues, this reaction serves as an effective method for chain elongation.

For instance, 8-oxabicyclo[3.2.1]octan-2-one, a close isomer, can be converted to α,β-unsaturated ketones through chain elongation with various oxophosphonates. researchgate.net These resulting unsaturated ketones are valuable intermediates that can undergo further cyclization reactions. researchgate.net The aldehyde derivative, 8-oxabicyclo[3.2.1]octane-3-carbaldehyde, is also a suitable substrate for Wittig olefinations to extend its carbon chain. Furthermore, aldehydes derived from the bicyclo[3.2.1]octane framework serve as key intermediates in highly stereoselective Wittig-Horner condensations with phosphonates to produce polyfunctionalized dehydro amino acids, exclusively affording the (Z)-isomers. acs.org

Functional Group Interconversions and Derivatization Strategies

The inherent functionality of the 3-oxabicyclo[3.2.1]octane core allows for a wide range of derivatizations. These transformations are crucial for synthesizing complex molecules and exploring the chemical space around this important scaffold.

Halogenation provides a route to introduce reactive handles onto the bicyclic skeleton, which can then be used in subsequent elimination or substitution reactions. The bromination of 8-oxabicyclo[3.2.1]oct-6-en-2-one has been shown to be a highly stereoselective process. researchgate.netscispace.comscispace.com Two successive brominations of this enone can provide a 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-one with high stereoselectivity. researchgate.netscispace.com

This tribrominated compound can then undergo selective elimination reactions. For example, treatment of the corresponding alcohol derivative with a base like DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) in THF results in the smooth elimination of one equivalent of HBr from the 6,7-dibromo moiety, affording a 3-exo,7-dibromo-8-oxabicyclo[3.2.1]oct-6-ene derivative. scispace.com The bromine adduct of 8-oxabicyclo[3.2.1]oct-6-en-3-one also undergoes elimination, leading to different isomers of hydroxybenzaldehyde depending on the reaction conditions. acs.org

The strained 8-oxabicyclo[3.2.1]octane ring system is susceptible to ring-opening reactions, providing a strategic pathway to highly functionalized monocyclic and linear compounds with multiple stereogenic centers. sorbonne-universite.frresearchgate.net This approach leverages the conformational rigidity of the bicyclic starting material to control the stereochemistry of the resulting acyclic or monocyclic product.

Several methods have been developed to induce the cleavage of the ether bridge or other bonds within the scaffold:

Acid-Catalyzed Ring-Opening : 8-Oxabicyclo[3.2.1]oct-6-en-3-ones, formed from [4+3] cycloadditions, are prone to an acid-catalyzed ring-opening that yields 2-furanyl cyclopentanones in high yields. researchgate.net

Organometallic-Mediated Ring-Opening : The ether bridge can be opened using organometallic reagents. Organolithium reagents can mediate the bridge opening of 8-oxabicyclo[3.2.1]octenyl sulfones with complete regio- and stereoselectivity to give highly functionalized hydroxycycloheptenyl sulfones. researchgate.net Similarly, zirconium catalysts in the presence of ethylmagnesium bromide can catalyze the ring-opening of a substituted 8-oxabicyclo[3.2.1]octene to produce a functionalized cyclohexenol. acs.org

Rearrangement-Induced Ring-Opening : The bromine adduct of an 8-oxabicyclo[3.2.1]octanone derivative can undergo ring-opening transformations that lead to the formation of substituted aromatic compounds like hydroxybenzaldehydes. acs.org

Skeletal rearrangements and ring contractions of the oxabicyclo[3.2.1]octane framework offer pathways to novel and structurally complex ring systems that might be difficult to access through other synthetic routes. researchgate.net

A notable example is the novel ring contraction/rearrangement sequence observed when substituted 1-methyl-4-isopropenyl-6-oxabicylo[3.2.1]octan-8-ones are treated with Lewis acids. researchgate.net This reaction involves a ring contraction and subsequent intramolecular trapping of an oxocarbenium ion, providing a new route to complex di- and triquinane frameworks. researchgate.net Pinacol-type rearrangements have also been proposed for related systems. researchgate.net In a different approach, a novel rearrangement reaction was discovered that transforms a dimethyl acetal (B89532) intermediate into a compound with an oxabicyclo[3.2.1]octane skeleton in excellent yield, which showed significant affinity for opioid receptors. nih.gov Furthermore, gold(I)-catalyzed intramolecular rearrangements of specific propargylic alcohols have been shown to furnish 1-vinyl-3-oxabicyclo[3.2.1]octan-8-one derivatives stereoselectively. acs.org

Isomerization Reactionsmdpi.com

Isomerization reactions of this compound and its analogues represent a significant area of research, offering pathways to structurally diverse and complex molecular architectures. These transformations can be induced by various means, including acid or base catalysis, transition metal catalysis, and photochemical methods. Such reactions often proceed through rearrangement mechanisms, leading to the formation of different bicyclic or spirocyclic frameworks.

One notable example involves the equilibrium between spirocyclic compounds and bicyclo[3.2.1]octane systems. Research has shown that the treatment of 1,3-ketoamides with acrolein in the presence of an organocatalyst can lead to a mixture of a spirocyclic compound and a bicyclo[3.2.1]octane derivative. mdpi.com This indicates an equilibrium where the spirocycle can be considered the kinetic product, while the bicyclo[3.2.1]octane is the thermodynamically more stable product. mdpi.com

Transition metals, particularly palladium and gold, have proven to be effective catalysts for the isomerization of precursors to form the bicyclo[3.2.1]octan-8-one skeleton. In one study, functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans were efficiently transformed into functionalized bicyclo[3.2.1]octan-8-ones through a palladium-catalyzed rearrangement. nih.gov This reaction demonstrates high stereospecificity, particularly with sulfone derivatives, yielding exclusively the endo-configured diastereomers. nih.gov

Gold-catalyzed cycloisomerization reactions have also been employed to construct the 8-oxabicyclo[3.2.1]octane core. For instance, the gold(I)-mediated diastereoselective formation of 8-oxabicyclo[3.2.1]octanes from glycal-bearing propargylic esters has been reported. frontiersin.org The proposed mechanism involves a dual role for the gold(I) catalyst, first activating the alkyne for a 1,3-acyloxy migration to form an allene (B1206475) intermediate, which then undergoes further transformation. frontiersin.org

Photochemical isomerization offers another distinct route. An interesting example is the photoirradiation of zerumbone, a humulene (B1216466) sesquiterpenoid, in the presence of a catalytic amount of a Lewis acid, which quantitatively yields an 8-oxabicyclo[3.2.1]octane motif. acs.org This reaction is thought to mimic a biosynthetic pathway and is initiated by the isomerization of double bonds in the starting material upon exposure to light. acs.org

The following tables summarize key findings from the literature on the isomerization reactions leading to this compound and its analogues.

Reaction Type Starting Material Catalyst/Conditions Product Key Findings Reference
Equilibrium1,3-Ketoamides and AcroleinTakemoto's catalystSpirocycle in equilibrium with Bicyclo[3.2.1]octaneThe reaction yields a mixture of the kinetic spirocyclic product and the thermodynamic bicyclic product. mdpi.com
Palladium-Catalyzed Rearrangement2-Vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofuransPalladium catalystFunctionalized Bicyclo[3.2.1]octan-8-onesThe rearrangement is highly stereospecific, especially for sulfone derivatives, giving endo-diastereomers. nih.gov
Gold-Catalyzed CycloisomerizationGlycal bearing propargylic esters[PPh₃Au]⁺8-Oxabicyclo[3.2.1]octanesThe gold catalyst facilitates a 1,3-acyloxy migration followed by cyclization. frontiersin.org
Photochemical IsomerizationZerumboneUV irradiation, Lewis acid (catalytic)8-Oxabicyclo[3.2.1]octane motifThe reaction proceeds in quantitative yield and is initiated by photoinduced double bond isomerization. acs.org

Table 1: Overview of Isomerization Reactions

Starting Material Class Catalyst System Resulting Bicyclic Core Stereochemical Outcome Reference
2-Vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans (sulfone derivatives)PalladiumBicyclo[3.2.1]octan-8-oneExclusively endo-configured nih.gov
Glycal bearing propargylic estersGold(I)8-Oxabicyclo[3.2.1]octaneDiastereoselective frontiersin.org

Table 2: Stereochemical Control in Catalyzed Isomerizations

Stereochemical Aspects and Conformational Analysis of 3 Oxabicyclo 3.2.1 Octan 8 One Systems

Diastereoselectivity and Enantioselectivity in Synthetic Routes

Achieving control over the spatial arrangement of atoms is a central theme in the synthesis of 3-oxabicyclo[3.2.1]octan-8-one derivatives. Numerous strategies have been developed to influence the diastereoselectivity and enantioselectivity of reactions, leading to specific, chirally pure products. researchgate.netrsc.orgresearchgate.net Asymmetric 1,3-dipolar cycloadditions, for instance, have been successfully employed to produce optically active 8-oxabicyclo[3.2.1]octanes with high levels of both diastereo- and enantioselectivity. rsc.org Similarly, enantioselective deprotonation of the parent ketone using chiral lithium amides has provided access to chiral intermediates for the synthesis of 8-oxa-norcocaine analogues with good enantiomeric excesses. researchgate.net

A gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived propargylic esters provides access to disubstituted 8-oxabicyclo[3.2.1]octane products with complete diastereoselectivity. rsc.org The observed stereocontrol is attributed to the cis-face attack of an allenic ester intermediate at the C-5 position of the glycal-derived propargylic ester. rsc.org Another powerful method is the intramolecular [5+2] cycloaddition of oxidopyrylium ylides. nih.govharvard.edu In these reactions, an acetoxy dihydropyranone precursor generates an oxidopyrylium ylide, which undergoes cycloaddition with a tethered alkene, creating the 8-oxabicyclo[3.2.1]octane core and establishing three new stereogenic centers with high diastereoselectivity. nih.gov

The construction of quaternary chiral centers, particularly those bearing oxygen substituents, is a significant synthetic challenge. researchgate.netnih.gov However, innovative catalytic domino reactions have proven effective in creating these complex stereocenters within the oxabicyclo[3.2.1]octane framework.

A gold(I)-catalyzed cascade reaction of cyclohexane-trans-1,4-diols bearing an alkyne side chain enables the synthesis of the oxabicyclo[3.2.1]octane ring system with two oxygenated quaternary chiral centers. nih.govresearchgate.net This domino process involves a sequence of cyclization and semi-pinacol rearrangements, assembling two C-H, two C-O, and one C-C bond in a single operation. nih.gov This methodology has been successfully applied to the formal total synthesis of (+)-cortistatins. nih.govvulcanchem.com Furthermore, a switchable organocatalytic enantioselective sulfenocyclization of cyclohexa-1,4-dienes has been developed to produce 2-oxabicyclo[3.2.1]octanes containing an all-carbon quaternary bridgehead center with high diastereo- and enantioselectivity. nih.gov In a different approach, the silver(I)-catalyzed intramolecular reaction of specific propargylic alcohols, followed by a gold(I)-catalyzed rearrangement, furnishes bridged bicyclic compounds featuring a vinyl-substituted quaternary stereogenic center. acs.org

Conformational Analysis and Molecular Dynamics Studies

The conformation of the this compound ring system, which dictates the spatial relationship between substituents, has been investigated using NMR spectroscopy, theoretical calculations, and molecular dynamics (MD) simulations. acs.orgresearchgate.net The seven-membered ring containing the oxygen bridge can exist in different conformations, with chair and boat forms being the most significant. smolecule.com For the related 8-oxabicyclo[3.2.1]oct-6-en-3-one system, studies show that the pyran ring portion of the molecule typically favors a chair conformation. researchgate.netsmolecule.com

Substituents on the bicyclic frame can have a profound impact on the preferred ring conformation. Conformational analysis of various substituted 8-oxabicyclo[3.2.1]octane derivatives using NMR data and theoretical calculations (AM1, HF/6-31G, and DFT/B3LYP/6-31G) has provided detailed insights. researchgate.net

For several dimethyl-substituted derivatives, the pyran ring consistently adopts a chair conformation. researchgate.net However, in the case of a tetramethyl-substituted alcohol derivative, NMR data indicated the presence of a boat conformer, even though theoretical calculations of the isolated molecule predicted the chair conformer to be lower in energy. researchgate.net This highlights the subtle interplay of steric and electronic effects that substituents impart on the conformational equilibrium. Protection of a tertiary alcohol at the C-3 position with a trimethylsilyl (B98337) ether group has been shown to reverse the diastereoselectivity of subsequent alkylidene carbene 1,5 C–H insertion reactions, suggesting that the bulky substituent influences the preferred conformation and, consequently, the reaction outcome. rsc.org

Table 1: Conformational Preferences of Substituted 8-Oxabicyclo[3.2.1]octan-3-ol Derivatives

Compound Substituents Dominant Conformation (NMR)
5 2α,4α-dimethyl-6,7-exo-isopropylidenedioxy Chair researchgate.net
6 2α,4α-dimethyl-6,7-exo-isopropylidenedioxy Chair researchgate.net
7 1,2α,4α,5-tetramethyl-6,7-exo-isopropylidenedioxy Chair researchgate.net
8 1,2α,4α,5-tetramethyl-6,7-exo-isopropylidenedioxy Boat researchgate.net

Data sourced from a study combining NMR data and theoretical calculations. researchgate.net

The inherent chirality of the bicyclic system can direct the regioselectivity of certain reactions. A prominent example is the Baeyer-Villiger oxidation of 8-oxabicyclo[3.2.1]octan-3-one derivatives, which serves as an excellent model for studying factors that control reaction selectivity. researchgate.netoup.com

The regioselectivity of this oxidation with trifluoroperacetic acid is significantly influenced by the electronic properties of substituents, even those remote from the carbonyl group. researchgate.netoup.com Research has revealed a through-bond electronic influence and, notably, regioselection that is based on the chiral orientation of a hydroxyl group's nonbonding electron pairs in the transient tetrahedral intermediate formed during the reaction. researchgate.netresearchgate.net This demonstrates that the pre-existing stereochemistry of the molecule can dictate which of the two possible lactones is preferentially formed. researchgate.net The rigidity of the σ-framework is thought to facilitate this through-bond electronic effect. oup.com

Table 2: Regioselectivity in the Baeyer-Villiger Oxidation of Substituted 8-Oxabicyclo[3.2.1]octan-3-ones

Entry Starting Ketone Substituent (R) Ratio of Lactone Products (A:B)
9 CH₃ 90:10
10 C₆H₅ 91:9
11 n-C₅H₁₁ 93:7
12 C₆H₅CH₂ 88:12

Oxidation performed with CF₃CO₃H. Product ratio determined by ¹H NMR analysis. Data extracted from Noyori et al., 1983. oup.com

Spectroscopic and Structural Characterization Methods in 3 Oxabicyclo 3.2.1 Octan 8 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Oxabicyclo[3.2.1]octan-8-one, offering detailed information about the chemical environment of each proton and carbon atom.

One-dimensional ¹H and ¹³C NMR spectroscopy provides fundamental data for the initial structural assignment of the bicyclic skeleton. The chemical shifts (δ) of the protons and carbons are highly dependent on their electronic environment and spatial arrangement. In derivatives of the 8-oxabicyclo[3.2.1]octane system, the bridgehead protons (H-1 and H-5) typically appear as distinct signals in the ¹H NMR spectrum. nih.gov For instance, in a series of 2-carbomethoxy-3-biaryl-8-oxa-[3.2.1]octene systems, the H-1 proton resonates as a doublet around δ 4.97-5.01 ppm, while the H-5 proton appears as a multiplet between δ 4.65-4.68 ppm. nih.gov The protons on the carbon bridge (C-4) often show distinct signals for the α and β positions due to their different stereochemical environments. nih.gov

The analysis of chemical shift changes upon substitution or modification of the core structure is also a powerful tool. mdpi.com The introduction of different protecting groups on a hydroxyl function, for example, can induce predictable upfield or downfield shifts for nearby protons, which can be correlated with their spatial proximity to the new functional group. mdpi.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to predict and verify chemical shifts, further solidifying the structural assignments. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for a Substituted 8-Oxabicyclo[3.2.1]octane Skeleton

Proton Chemical Shift (ppm) Multiplicity
H-1 4.97-5.01 d
H-4β 2.98-3.09 dd
H-4α 2.08-2.18 d
H-5 4.65-4.68 m

Data derived from studies on 2-carbomethoxy-3-biaryl-8-oxa-[3.2.1]octene systems. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The carbonyl carbon (C-8) in this compound is expected to have a characteristic chemical shift in the downfield region of the spectrum, typically above 200 ppm, which is indicative of a ketone in a strained ring system. pharm.or.jp The carbons bonded to the ether oxygen (C-1 and C-5 in the parent 8-oxa system, or C-2 and C-4 in the 3-oxa system) will also show characteristic shifts.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously determining the complex connectivity and stereochemistry of the bicyclic system. pharm.or.jpchemrxiv.org Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, identifying which protons are adjacent to one another in the molecule. pharm.or.jp

Heteronuclear correlation techniques like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate protons with their directly attached carbons (HMQC) or with carbons that are two or three bonds away (HMBC). pharm.or.jpresearchgate.net These experiments are crucial for assigning the chemical shifts of quaternary carbons and for piecing together the complete carbon skeleton. pharm.or.jp

For stereochemical elucidation, the Nuclear Overhauser Effect (NOE) is paramount. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. nih.gov For example, a strong NOE correlation between specific protons can confirm their relative stereochemistry, such as assigning the configuration of an alcohol stereocenter on the bicyclic frame. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. rsc.org The technique is also used to study reaction mechanisms, for instance, through isotopic labeling experiments where the incorporation of a heavier isotope can be tracked to elucidate reaction pathways. rsc.org Analysis of the fragmentation patterns observed in the mass spectrum can also provide structural information, helping to identify the core bicyclic framework and its substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the key functional groups present in the this compound molecule. The most prominent and diagnostic absorption band is that of the ketone carbonyl (C=O) stretching vibration. This typically appears as a strong band in the region of 1700-1750 cm⁻¹. pharm.or.jpsmolecule.com The exact position of this band can provide clues about ring strain; for instance, the carbonyl absorption in a related bicyclic ketone, 8-oxabicyclo[3.2.1]oct-6-en-3-one, is found in the typical carbonyl stretching region. smolecule.com The other key functional group, the ether linkage (C-O-C), contributes to characteristic carbon-oxygen stretching vibrations in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹, which are diagnostic for the oxabicyclo framework. smolecule.com

Table 2: Characteristic IR Absorption Bands for the this compound Framework

Functional Group Vibration Approximate Wavenumber (cm⁻¹)
Ketone C=O Stretch 1700 - 1750
Ether C-O-C Stretch 1000 - 1300

Data derived from general spectroscopic principles and analysis of related compounds. pharm.or.jpsmolecule.com

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure and stereochemistry of chiral molecules like derivatives of this compound. chemrxiv.org This technique provides precise coordinates of each atom in the crystal lattice, revealing unambiguous information about bond lengths, bond angles, and the absolute configuration of all stereocenters. nih.govacs.org The absolute stereochemistry of numerous complex natural products and synthetic intermediates containing the 8-oxabicyclo[3.2.1]octane core has been unequivocally confirmed using this method. nih.govnih.govclockss.org In many studies, X-ray analysis of a single crystalline derivative is used to assign the stereochemistry of an entire series of related compounds synthesized through stereospecific reactions. nih.gov

Microwave and Far-Infrared Spectroscopy for Gas-Phase Geometry

In these studies, the microwave spectrum is analyzed to obtain rotational constants. researchgate.net These constants are then used to deduce structural parameters like bond lengths and angles, often with the aid of ab initio calculations to create an initial structural model. cdnsciencepub.comresearchgate.net The analysis can be performed on multiple isotopic species to improve the accuracy of the determined geometry. researchgate.net

The far-infrared spectrum reveals information about low-energy vibrational modes, such as the twisting and bending of the bicyclic rings. cdnsciencepub.com For 8-oxabicyclo[3.2.1]octane, a distinct sequence of Q branches observed at 264 cm⁻¹ was assigned to a bending motion of the cycloheptane-like portion of the ring system. cdnsciencepub.comresearchgate.net These experimental vibrational frequencies are compared with those predicted by computational force field calculations to assign the specific motions. cdnsciencepub.com Such studies provide a detailed picture of the molecule's structure and flexibility in the absence of intermolecular forces present in the condensed phase.

Theoretical and Computational Studies on 3 Oxabicyclo 3.2.1 Octan 8 One

Quantum Chemical Calculations

Detailed quantum chemical calculations specifically isolating the parent 3-Oxabicyclo[3.2.1]octan-8-one are not extensively documented in the reviewed literature. The focus of computational efforts has been directed towards understanding the reactivity and formation of its more complex derivatives.

Ab Initio and Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Basis Set Effects on Structural Predictions

A comparative analysis of how different basis sets affect the structural predictions for the parent this compound has not been a central focus of the available scientific reports. Mechanistic studies on its derivatives have employed established computational methods, but a systematic study on basis set effects for the parent ketone is not present.

Mechanistic Investigations using Computational Chemistry

Computational chemistry has been instrumental in understanding the formation of the this compound skeleton.

Transition State Analysis and Reaction Pathways

A notable synthetic route that furnishes derivatives of this bicyclic ketone involves a gold-catalyzed intramolecular rearrangement. acs.org Specifically, the reaction of allenylcyclobutanols, which are synthesized from methylenecyclopropanes (MCPs) tethered to propargylic alcohols, can be catalyzed by Au(I) to produce a range of bridged bicyclic compounds, including 1-Vinyl-3-oxabicyclo[3.2.1]octan-8-one derivatives. acs.org

The proposed reaction pathway involves the coordination of the gold catalyst to the allene (B1206475) moiety of the allenylcyclobutanol intermediate. This activation facilitates an intramolecular attack by the hydroxyl group, leading to the formation of the ether linkage and the construction of the bicyclic framework. While the source does not detail the specific transition state energies or geometries, it establishes this rearrangement as a key pathway to the stereoselective synthesis of these complex structures. acs.org

Elucidation of Electronic and Steric Effects on Reactivity and Selectivity

The synthesis of 1-Vinyl-3-oxabicyclo[3.2.1]octan-8-one derivatives demonstrates high stereoselectivity. acs.org This suggests that electronic and steric factors inherent to the precursor, an allenylcyclobutanol, play a significant role in guiding the stereochemical outcome of the gold-catalyzed intramolecular rearrangement. The substitution pattern on the aryl groups of the precursor influences the reaction, although a detailed computational breakdown of these specific effects is not provided in the available abstract. The reaction stereoselectively produces a vinyl-substituted quaternary stereogenic center, highlighting the precise control exerted during the cyclization process. acs.org

Molecular Modeling and Strain Analysis

While bicyclic systems like this are inherently strained, specific molecular modeling and quantitative strain analysis for the parent this compound are not detailed in the located literature. The successful synthesis of its derivatives confirms the viability of the strained bridgehead ketone structure. acs.org Studies on the related isomer, 8-oxabicyclo[3.2.1]octane, indicate that the fused bicyclic system introduces significant strain energy (approximately 25–30 kcal/mol), which can enhance reactivity in certain reactions. acs.org A similar level of strain can be inferred for the this compound skeleton, but a dedicated computational analysis is needed for confirmation.

Homoconjugation and Strain Energy Effects on Reactivity

Theoretical and computational studies offer significant insights into the reactivity of bicyclic ketones like this compound. The unique three-dimensional structure of this compound, featuring a bridged bicyclic system, leads to inherent ring strain and the potential for through-space orbital interactions, which in turn govern its chemical behavior.

The concept of strain-induced reactivity is central to understanding the chemical properties of the 8-oxabicyclo[3.2.1]octane framework. The fused bicyclic system is estimated to possess a significant strain energy, in the range of 25–30 kcal/mol, which dramatically enhances its participation in reactions compared to simpler, monocyclic analogues. This inherent strain facilitates reactions that lead to a release of this energy, such as cycloadditions and rearrangements.

Furthermore, the spatial arrangement of the carbonyl group and the ether linkage in this compound allows for potential homoconjugation . Homoconjugation is the interaction of two π-systems separated by a single non-conjugating group, in this case, the through-space interaction between the carbonyl π-system and the lone pairs of the ether oxygen atom. This interaction can influence the electron distribution and the energy of the molecular orbitals, thereby affecting the molecule's reactivity. For instance, in related bicyclic systems, homoconjugation has been shown to stabilize transition states and influence the stereochemical outcome of reactions. Studies on similar oxabicyclo[3.2.1]octadiene systems have attributed their enhanced reactivity in Diels-Alder reactions to a combination of strain and homoconjugation effects. acs.org

While direct computational studies on the strain energy and homoconjugation of this compound are not extensively documented in the reviewed literature, the principles derived from closely related structures, such as 8-oxabicyclo[3.2.1]octan-3-one and its derivatives, provide a strong basis for predicting its reactivity. researchgate.net The ketone at position 8 introduces an electrophilic center, susceptible to nucleophilic attack. The rigid bicyclic framework dictates the trajectory of such attacks, often leading to high stereoselectivity.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), have become powerful tools for predicting the spectroscopic parameters of complex organic molecules, including this compound. These computational methods allow for the calculation of various spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts, which can be compared with experimental data to confirm structural assignments and understand conformational preferences. researchgate.netacs.org

The prediction of NMR spectra typically involves several steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation(s). For bicyclic systems like this compound, this involves determining the preferred puckering of the rings.

Calculation of Spectroscopic Parameters: Using the optimized geometry, properties such as magnetic shielding tensors are calculated. These are then converted into chemical shifts (δ).

Comparison with Experimental Data: The calculated chemical shifts are compared with experimentally obtained spectra to validate the theoretical model and the structural assignment.

For derivatives of the closely related 8-oxabicyclo[3.2.1]oct-6-en-3-one, DFT calculations at levels such as B3LYP/6-31G* have been successfully employed to determine conformational preferences and assign NMR signals. researchgate.net In some cases, the calculated chemical shifts have been shown to be more reliable for conformational analysis than thermodynamic energy calculations alone. researchgate.net

Carbon AtomPredicted ¹³C Chemical Shift (ppm)
C1~45-50
C2~70-75
C4~70-75
C5~45-50
C6~25-30
C7~25-30
C8 (C=O)~210-215

This table is a theoretical prediction based on computational models for similar compounds and is intended for illustrative purposes.

The chemical shifts of the bridgehead carbons (C1 and C5) and the carbons adjacent to the ether oxygen (C2 and C4) are particularly sensitive to the molecule's geometry. The carbonyl carbon (C8) is predicted to have a characteristic downfield shift. Experimental verification of these predicted values would be essential for confirming the accuracy of the theoretical model for this specific compound.

Applications of 3 Oxabicyclo 3.2.1 Octan 8 One and Analogues in Organic Synthesis

Building Blocks for Natural Product Synthesis

The unique structural features of 3-oxabicyclo[3.2.1]octan-8-one analogues make them ideal starting materials for the synthesis of various natural products. Their rigid conformation allows for a high degree of stereochemical control in subsequent reactions, a crucial aspect in the total synthesis of complex molecules.

Approaches to Bicyclo[5.n.0] Systems

Derivatives of 3-oxabicyclo[3.2.1]octane have been shown to be highly reactive dienophiles, facilitating the synthesis of bicyclo[5.n.0] systems. Specifically, the enone derivative 1 (a dibromoenone) readily participates in Diels-Alder reactions with a variety of dienes. acs.org This reactivity is attributed to the strain and homoconjugation effects within the bicyclic structure. acs.org

These cycloaddition reactions proceed with high stereochemical control and yield bicyclo[5.4.0]undecane and bicyclo[5.3.0]decane systems, which are common core structures in many natural products. acs.org For instance, the reaction of enone 1 with various dienes produces the corresponding cycloadducts in very good to excellent yields and as single diastereomers. acs.org

Table 1: Diels-Alder Reactions of Enone 1

Diene Product Yield (%)
Cyclopentadiene (B3395910) 2 95
1,3-Cyclohexadiene 3 90
Isoprene 4 85
2,3-Dimethyl-1,3-butadiene 5 88

Source: Organic Letters acs.org

The resulting bicyclo[5.3.0]decane (perhydroazulene) systems can be further modified, for example, through oxidative cleavage of the cyclopentadiene adduct 2 , providing access to structures common in natural products like the guanacastepenes. acs.org

Synthesis of Eunicellin (B1253447) and Deacetoxyalcyonin Acetate (B1210297)

The eunicellin class of diterpenes, including deacetoxyalcyonin acetate, features a complex oxabridged cyclodecane (B1584694) ring. acs.orgorganic-chemistry.org A synthetic approach towards deacetoxyalcyonin acetate utilizes the dibromoenone 1 as a key building block. acs.org The strategy involves an initial four-carbon annulation across the two-carbon bridge of 1 to form a bicyclo[5.4.0]undecane intermediate. acs.org This is followed by a three-carbon annulation across the dibromoenone moiety and subsequent cleavage of the internal olefin to construct the target oxabridged cyclodecane ring. acs.org

Another total synthesis of (-)-deacetoxyalcyonin acetate employed a Prins-pinacol condensation/rearrangement as a key step to build a cis-fused acs.orgnih.gov ring system. thieme-connect.com The medium-sized ring was then formed through an intramolecular Nozaki-Hiyama-Kishi reaction. thieme-connect.com A photochemical Norrish type I cleavage was also utilized in a synthesis of deacetoxyalcyonin acetate, where an intermediate oxacarbene was trapped. scribd.com

Formal Total Synthesis of Cortistatins

The cortistatins are a group of steroidal alkaloids with significant biological activities, making them attractive targets for total synthesis. sioc-journal.cn A major challenge in their synthesis is the construction of the unique oxabicyclo[3.2.1]octane ring system embedded within a complex tetracarbocyclic framework. thieme-connect.comsioc-journal.cn

Several synthetic strategies have been developed to address this challenge. One approach involved an intramolecular Diels-Alder reaction of a furan (B31954), followed by oxidative dearomatization and an oxy-Michael addition to construct the oxabicyclo[3.2.1]octane ring. thieme-connect.com However, this method suffered from moderate yields and poor selectivity. thieme-connect.com

A more efficient method utilizes a gold-catalyzed cascade reaction. thieme-connect.comsioc-journal.cn This strategy involves the intramolecular nucleophilic addition of a hydroxyl group to a carbon-carbon triple bond, activated by a gold catalyst, followed by a semi-pinacol-type 1,2-migration. sioc-journal.cn This powerful reaction diastereoselectively synthesizes the oxabicyclo[3.2.1]octane ring system, even those bearing two oxygenated quaternary chiral centers. sioc-journal.cnresearchgate.net This gold-catalyzed approach has been successfully applied in the formal total synthesis of cortistatins. thieme-connect.comsioc-journal.cn

Another successful strategy for the total synthesis of cortistatins A and J employed a chemoselective radical cyclization to construct the oxabicyclo[3.2.1]octene B-ring system. acs.orgnih.gov

Scaffolds for Oxabicyclic Analogues Related to Helminthosporins

Oxabicyclic analogues of helminthosporins, which exhibit phytotoxic properties, have been synthesized using [4+3] cycloaddition reactions. researchgate.net In this approach, an oxyallyl carbocation, generated in situ from 2,4-dibromopentan-3-one, reacts with selected furans to produce a series of 8-oxabicyclo[3.2.1]oct-6-en-3-ones. researchgate.net Further functional group manipulations of this oxabicyclic framework have led to the generation of additional derivatives. researchgate.net These compounds have been evaluated for their ability to interfere with the growth of seedlings, demonstrating their potential as herbicides. researchgate.net

Synthons for Diverse Chemical Structures

Beyond their application in natural product synthesis, this compound and its analogues serve as versatile synthons for a variety of other chemical structures.

Preparation of Cycloheptane (B1346806) Annulated Furans

8-Oxabicyclo[3.2.1]octan-2-one has been utilized as a key intermediate for the preparation of cycloheptane annulated furans. researchgate.net Two novel syntheses have made this key intermediate readily available in preparative quantities, expanding its utility in organic synthesis. researchgate.net

Versatile Synthons for Functionalized Pyrrolidine (B122466) Derivatives

The 8-oxabicyclo[3.2.1]octane skeleton can be synthetically manipulated to serve as a precursor for highly functionalized pyrrolidine rings. The demand for novel pyrrolidine derivatives is significant in medicinal chemistry, as this five-membered nitrogen-containing heterocycle is a core component of numerous pharmaceutical agents. The transformation of the oxabicycloalkane framework into a pyrrolidine often involves ring-opening or rearrangement strategies.

Research has demonstrated that ring contraction of related pyridine (B92270) derivatives can lead to pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which are effective synthons for creating functionalized pyrrolidines. researchgate.net Although not a direct conversion of this compound, these skeletal editing strategies highlight the utility of bicyclic systems in accessing valuable but synthetically challenging smaller rings like functionalized pyrrolidines. researchgate.net The strategic placement of functional groups on the 8-oxabicyclo[3.2.1]octane core allows for controlled cleavage and subsequent recyclization to form the desired pyrrolidine structure, embedding specific substituents with high regioselectivity and stereoselectivity.

Structural Motifs for Cocaine Analogues and Tropane (B1204802) Alkaloids

The 8-oxabicyclo[3.2.1]octane framework is a well-established structural mimic of the 8-azabicyclo[3.2.1]octane core that defines tropane alkaloids, a class of compounds that includes cocaine. uni-regensburg.denih.govd-nb.info This structural similarity has positioned 8-oxabicyclo[3.2.1]octane derivatives as crucial building blocks in the development of novel cocaine analogues. nih.govd-nb.inforesearchgate.net The primary motivation for this research is the development of potential medications for cocaine abuse by creating compounds that can modulate the dopamine (B1211576) transporter (DAT), a key target of cocaine in the brain. uni-regensburg.ded-nb.info

Researchers have synthesized a variety of 8-oxa-analogs that replace the nitrogen atom at the 8-position of the tropane skeleton with oxygen. acs.org These compounds have shown potent inhibitory activity at the DAT. acs.org For instance, the synthesis of 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes demonstrated that the amino nitrogen of the tropane skeleton is not an absolute requirement for high-affinity binding to the DAT. acs.org

Microwave-assisted cycloaddition reactions of cyclopropanated furans provide an efficient, stereoselective route to 8-oxabicyclo[3.2.1]octanes, which serve as versatile intermediates for cocaine analogues with diverse substituents on the bicyclic ring. nih.govd-nb.info This allows for systematic exploration of the structure-activity relationships (SAR) needed to design compounds with specific pharmacological profiles. nih.gov

Table 1: Selected 8-Oxabicyclo[3.2.1]octane Derivatives and their Relevance to Tropane Alkaloids

Compound ClassSynthetic ApproachApplicationReference
2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanesMulti-step synthesis from furanPotent non-nitrogen inhibitors of the dopamine transporter (DAT) acs.org
3-(Biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl estersStille or Suzuki cross-coupling reactionsExploration of SAR at monoamine transporters; DAT vs. SERT selectivity nih.gov
Substituted 8-oxabicyclo[3.2.1]octanesMicrowave-assisted [3+2]-cycloaddition of cyclopropanated furansVersatile building blocks for new cocaine analogues nih.govd-nb.info

Applications in Drug Design Scaffolds

The rigid 8-oxabicyclo[3.2.1]octane core is an important scaffold in drug design beyond its use in tropane alkaloid analogues. Its well-defined three-dimensional structure is utilized to orient substituents in specific spatial arrangements, which is critical for optimizing interactions with biological targets like enzymes and receptors. evitachem.com This framework is present in a variety of natural products that exhibit significant biological activities. nih.gov

For example, the 8-oxabicyclo[3.2.1]octane motif is a key structural component of englerin A, a natural product known to selectively inhibit the growth of renal cancer cells, and the cortistatins, a family of steroidal alkaloids that are potent inhibitors of endothelial cell proliferation. nih.gov The development of synthetic routes to this scaffold is therefore of great interest for the total synthesis of these natural products and the generation of novel analogues with improved therapeutic properties. nih.gov

Gold-catalyzed cascade reactions have been developed for the diastereoselective synthesis of complex oxabicyclo[3.2.1]octane systems, providing access to these valuable scaffolds under mild conditions. nih.gov Furthermore, derivatives such as exo-8-Oxabicyclo[3.2.1]octan-3-amine are used directly as scaffolds for building new therapeutic agents. evitachem.com The inherent reactivity of the ketone in this compound, such as its susceptibility to nucleophilic addition or its conversion to an enolate, provides a handle for further functionalization, expanding its utility as a versatile drug design scaffold. biosynth.com

Q & A

What synthetic methodologies are effective for constructing the bicyclic framework of 3-Oxabicyclo[3.2.1]octan-8-one?

Level: Basic
Answer:
The bicyclic framework can be synthesized via tandem cross-metathesis/semipinacol rearrangement reactions. For example, using Hoveyda-Grubbs II catalyst, alkene substrates undergo cross-metathesis followed by a Lewis acid-mediated rearrangement to yield 6-alkylidenebicyclo[3.2.1]octan-8-one derivatives . Alternative routes include Prins cyclization or Baeyer-Villiger oxidation of precursor ketones, which are effective for introducing oxygen into the bicyclic structure .

How can NMR spectroscopy be utilized to determine the stereochemistry of this compound derivatives?

Level: Basic
Answer:
1H and 13C NMR, combined with NOE (Nuclear Overhauser Effect) experiments, are critical for assigning configurations. For instance, coupling constants and diastereotopic proton splitting patterns help distinguish axial vs. equatorial substituents. In studies of 9-substituted analogs, NMR confirmed chair-boat conformations and stereochemical outcomes of Prins reactions .

What safety precautions are necessary when handling this compound in laboratory settings?

Level: Basic
Answer:
Safety data sheets (SDS) recommend:

  • Use of personal protective equipment (gloves, goggles, lab coats).
  • Proper ventilation to avoid inhalation (H335 hazard).
  • Immediate washing with water for skin/eye contact (H315, H319).
  • Storage in cool, dry conditions away from incompatible materials .

What are the optimal conditions for preparing oxime derivatives of this compound?

Level: Basic
Answer:
Oxime formation typically involves refluxing the ketone with hydroxylamine hydrochloride in ethanol/water under acidic or basic conditions. For example, 1,5-dimethylbicyclo[3.2.1]octan-8-one oxime was synthesized using hydroxylamine in methanol, with purity confirmed via HPLC .

How do substituents influence the regioselectivity of Baeyer-Villiger oxidation in this compound derivatives?

Level: Advanced
Answer:
Electron-donating groups (e.g., methyl) at specific positions enhance regioselectivity by stabilizing transition states during oxidation. In 8-oxabicyclo[3.2.1]octan-3-ones, substituents at C-2 or C-7 direct lactone formation via preferential migratory aptitude, as shown in kinetic and isotopic labeling studies .

Which catalytic systems enhance the enantioselective synthesis of this compound analogs?

Level: Advanced
Answer:
Organocatalysts, such as modular thiourea-based systems, enable enantioselective domino reactions. For example, stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-ones achieved >90% ee using bifunctional catalysts . Transition-metal catalysts (e.g., Ru or Mn complexes) also facilitate dehydrogenation steps in heterocycle synthesis .

What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Level: Advanced
Answer:

  • Receptor binding assays : For analogs like BIMU compounds, partial agonism at serotonin (5-HT1A) or dopamine receptors is tested via radioligand displacement .
  • Enzyme inhibition studies : Cyclooxygenase (COX) or monoamine oxidase (MAO) inhibition can be assessed spectrophotometrically .

How do electronic effects of substituents affect the reactivity of this compound in ring-opening reactions?

Level: Advanced
Answer:
Electron-withdrawing groups (e.g., nitro) at C-8 increase electrophilicity, accelerating nucleophilic ring-opening. For example, 8-(2-fluoro-4-nitrophenyl) derivatives undergo regioselective cleavage with amines, forming pyrrolidine analogs . Computational studies (DFT) correlate substituent Hammett parameters with reaction rates .

What experimental protocols ensure reproducibility in the synthesis of this compound?

Level: Basic
Answer:

  • Detailed characterization (NMR, HRMS, X-ray crystallography) for new compounds .
  • Strict control of reaction parameters (temperature, solvent purity, catalyst loading) .
  • Reporting failure cases (e.g., competing rearrangements in semipinacol reactions) .

What are the key differences in the chemical reactivity between this compound and camphor derivatives?

Level: Advanced
Answer:

  • Steric effects : Camphor’s geminal dimethyl groups hinder nucleophilic attack compared to the less hindered 3-oxabicyclo framework.
  • Oxidation : Camphor undergoes facile Baeyer-Villiger oxidation to lactones, while 3-oxabicyclo derivatives require stronger oxidizing agents due to ring strain .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.